molecular formula C9H9BrN4O2S B14903011 N-(5-bromo-4-methylpyridin-2-yl)-1H-imidazole-4-sulfonamide

N-(5-bromo-4-methylpyridin-2-yl)-1H-imidazole-4-sulfonamide

Cat. No.: B14903011
M. Wt: 317.16 g/mol
InChI Key: NEUBJPQMYXQNTJ-UHFFFAOYSA-N
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Description

N-(5-bromo-4-methylpyridin-2-yl)-1H-imidazole-4-sulfonamide is a synthetic organic compound that has garnered attention in various fields of research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a brominated pyridine ring, an imidazole moiety, and a sulfonamide group, which collectively contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-4-methylpyridin-2-yl)-1H-imidazole-4-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-4-methylpyridin-2-yl)-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical sensors

Mechanism of Action

The mechanism of action of N-(5-bromo-4-methylpyridin-2-yl)-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes or receptors, while the brominated pyridine and imidazole rings contribute to the compound’s binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a brominated pyridine ring, an imidazole moiety, and a sulfonamide group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H9BrN4O2S

Molecular Weight

317.16 g/mol

IUPAC Name

N-(5-bromo-4-methylpyridin-2-yl)-1H-imidazole-5-sulfonamide

InChI

InChI=1S/C9H9BrN4O2S/c1-6-2-8(12-3-7(6)10)14-17(15,16)9-4-11-5-13-9/h2-5H,1H3,(H,11,13)(H,12,14)

InChI Key

NEUBJPQMYXQNTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1Br)NS(=O)(=O)C2=CN=CN2

Origin of Product

United States

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